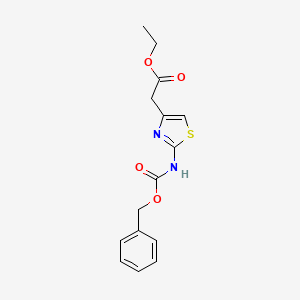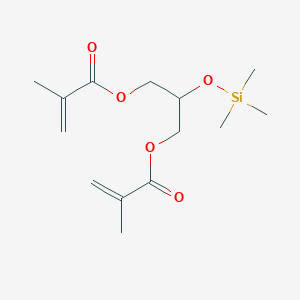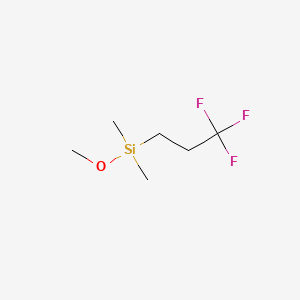
Dimethylmethoxy(3,3,3-trifluoropropyl)silane
Übersicht
Beschreibung
Dimethylmethoxy(3,3,3-trifluoropropyl)silane is a chemical compound with the molecular formula C6H13F3OSi and a molecular weight of 186.25 g/mol. It is a colorless liquid that is sensitive to moisture and requires storage under anhydrous conditions. This compound is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dimethylmethoxy(3,3,3-trifluoropropyl)silane can be synthesized through the reaction of (3,3,3-trifluoropropyl)trimethoxysilane with methanol under acidic conditions. The reaction typically involves heating the reactants in the presence of a catalyst such as hydrochloric acid to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and catalyst concentration to achieve consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: Dimethylmethoxy(3,3,3-trifluoropropyl)silane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions typically involve the replacement of the methoxy group with other functional groups using appropriate reagents and conditions.
Major Products Formed:
Oxidation Products: Oxidation of the compound can lead to the formation of trifluoropropylsilanol and other related products.
Reduction Products: Reduction reactions can produce trifluoropropylsilane and other reduced derivatives.
Substitution Products: Substitution reactions can yield a variety of functionalized silanes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Dimethylmethoxy(3,3,3-trifluoropropyl)silane is widely used in scientific research due to its unique properties and versatility. Some of its applications include:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various silane derivatives and functionalized compounds.
Biology: The compound is employed in the modification of biomolecules and the development of bioactive materials.
Medicine: It is utilized in the synthesis of pharmaceutical intermediates and drug delivery systems.
Industry: this compound is used in the production of coatings, adhesives, and sealants due to its ability to improve surface properties and enhance material performance.
Wirkmechanismus
The mechanism by which dimethylmethoxy(3,3,3-trifluoropropyl)silane exerts its effects depends on the specific application. In organic synthesis, the compound acts as a nucleophile, reacting with electrophilic centers to form new chemical bonds. In biological and medical applications, it may interact with biomolecules through covalent bonding or other interactions, leading to the desired biological effects.
Molecular Targets and Pathways Involved: The specific molecular targets and pathways involved in the compound's action vary depending on the application. For example, in drug delivery systems, the compound may target specific receptors or enzymes to achieve therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Trimethoxysilane
Triethoxysilane
Phenyltrimethoxysilane
Vinyltrimethoxysilane
Ethyltriethoxysilane
Eigenschaften
IUPAC Name |
methoxy-dimethyl-(3,3,3-trifluoropropyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13F3OSi/c1-10-11(2,3)5-4-6(7,8)9/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLCLBZGWYJTHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(C)CCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13F3OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626233 | |
| Record name | Methoxy(dimethyl)(3,3,3-trifluoropropyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4852-13-5 | |
| Record name | Methoxy(dimethyl)(3,3,3-trifluoropropyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


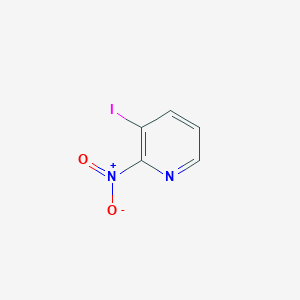

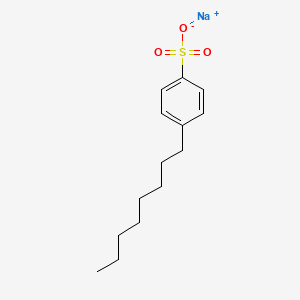
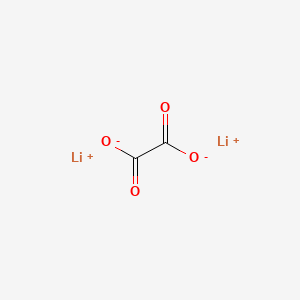

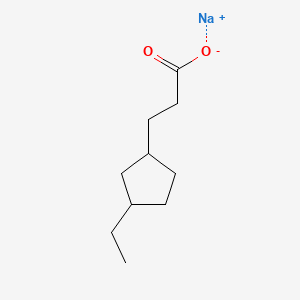
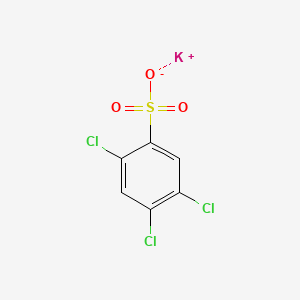
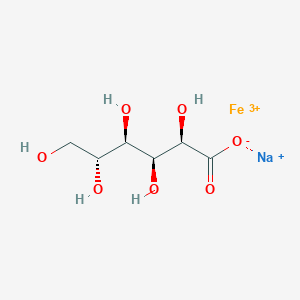
![Sodium ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B1592538.png)


![1H-Imidazo[4,5-c]pyridin-2-amine](/img/structure/B1592542.png)
